molecular formula C15H24ClN3O B2501868 N-(4-ethylphenyl)-2-(4-methylpiperazin-1-yl)acetamide hydrochloride CAS No. 1047974-81-1

N-(4-ethylphenyl)-2-(4-methylpiperazin-1-yl)acetamide hydrochloride

Cat. No.: B2501868
CAS No.: 1047974-81-1
M. Wt: 297.83
InChI Key: QKPJTEBZSCQESK-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-(4-methylpiperazin-1-yl)acetamide hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features an ethylphenyl group and a methylpiperazinyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-(4-methylpiperazin-1-yl)acetamide hydrochloride typically involves the reaction of 4-ethylphenylamine with 4-methylpiperazine in the presence of acetic anhydride. The reaction is carried out under controlled conditions, often requiring a catalyst to facilitate the process. The resulting product is then purified and converted into its hydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-2-(4-methylpiperazin-1-yl)acetamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in an anhydrous solvent.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction could produce an amine or alcohol.

Scientific Research Applications

N-(4-ethylphenyl)-2-(4-methylpiperazin-1-yl)acetamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-(4-methylpiperazin-1-yl)acetamide hydrochloride involves its interaction with specific molecular targets within cells. The compound binds to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. These interactions can influence various cellular pathways, leading to the desired therapeutic or biochemical effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)acetamide hydrochloride
  • N-(4-ethylphenyl)-2-(4-ethylpiperazin-1-yl)acetamide hydrochloride
  • N-(4-ethylphenyl)-2-(4-methylpiperidin-1-yl)acetamide hydrochloride

Uniqueness

N-(4-ethylphenyl)-2-(4-methylpiperazin-1-yl)acetamide hydrochloride stands out due to its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

IUPAC Name

N-(4-ethylphenyl)-2-(4-methylpiperazin-1-yl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O.ClH/c1-3-13-4-6-14(7-5-13)16-15(19)12-18-10-8-17(2)9-11-18;/h4-7H,3,8-12H2,1-2H3,(H,16,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFTZEDPDULFEGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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